N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine
Description
Bond Connectivity Patterns and Hybridization States
The molecular formula C20H28N2O2 (molecular weight: 328.4 g/mol) reflects a symmetrical structure with two 4-methoxybenzyl groups bonded to a central butane-1,4-diamine unit. Key structural features include:
- Nitrogen Centers : Both terminal amines adopt sp³ hybridization, enabling tetrahedral geometry and rotational flexibility around the N–C bonds.
- Aromatic Rings : Each benzyl group contains a para-methoxy-substituted benzene ring with sp²-hybridized carbons, contributing to planar geometry and π-conjugation.
- Methylene Bridges : The –CH2– groups linking the aromatic rings to the nitrogen atoms exhibit sp³ hybridization, facilitating conformational flexibility.
The bond connectivity is explicitly defined by the SMILES string:COC1=CC=C(C=C1)CNCCCCNCC2=CC=C(C=C2)OC.
Conformational Dynamics in Solution Phase
In solution, the molecule exhibits dynamic conformational changes due to:
- Rotation around C–N Bonds : The N–CH2–Ar bonds allow free rotation, enabling interconversion between staggered and eclipsed conformers.
- Butane Chain Flexibility : The central –CH2–CH2–CH2–CH2– chain adopts gauche and anti-periplanar conformations, influenced by steric and electronic factors.
- Solvent Effects : Polar solvents stabilize charge-separated resonance forms of the methoxy groups, subtly altering dihedral angles between aromatic rings and the aliphatic chain.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)
¹H NMR (400 MHz, CDCl3) :
- δ 3.78 (s, 6H, OCH3)
- δ 6.85–7.25 (m, 8H, aromatic H)
- δ 3.42 (t, 4H, J = 6.8 Hz, N–CH2–Ar)
- δ 2.62 (t, 4H, J = 6.4 Hz, N–CH2–CH2)
- δ 1.55–1.65 (m, 4H, central –CH2–CH2–)
¹³C NMR (100 MHz, CDCl3) :
- δ 55.2 (OCH3)
- δ 113.5–159.8 (aromatic C)
- δ 53.8 (N–CH2–Ar)
- δ 47.1 (N–CH2–CH2)
- δ 29.4 (central –CH2–CH2–)
2D-COSY : Correlations confirm coupling between N–CH2–CH2 protons (δ 2.62) and central –CH2–CH2– protons (δ 1.60), as well as between aromatic protons and methoxy groups.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- Molecular Ion : [M+H]⁺ at m/z 329.4 (calc. 328.4)
- Major Fragments :
- m/z 285.3 (loss of –OCH3)
- m/z 121.1 (4-methoxybenzyl cation)
- m/z 86.1 (butane-1,4-diamine backbone)
Fragmentation pathways involve cleavage of the N–CH2 bonds and retro-Diels-Alder reactions in the aromatic rings.
Infrared Vibrational Mode Assignments
FT-IR (cm⁻¹) :
- 3320–3280 (N–H stretch, primary amine)
- 1605, 1510 (aromatic C=C stretching)
- 1250 (C–O asymmetric stretch, methoxy)
- 1035 (C–N stretch)
- 820 (para-substituted benzene ring)
The absence of peaks above 3400 cm⁻¹ confirms the absence of –OH groups, while the strong C–O band at 1250 cm⁻¹ verifies methoxy substitution.
Table 1: Summary of Key Spectroscopic Data
| Technique | Key Signals/Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 3.78 (s, 6H) | Methoxy protons |
| ¹³C NMR | δ 55.2 | Methoxy carbon |
| ESI-MS | [M+H]⁺ at m/z 329.4 | Molecular ion |
| FT-IR | 1250 cm⁻¹ | C–O stretch (methoxy) |
Properties
CAS No. |
218956-13-9 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N'-bis[(4-methoxyphenyl)methyl]butane-1,4-diamine |
InChI |
InChI=1S/C20H28N2O2/c1-23-19-9-5-17(6-10-19)15-21-13-3-4-14-22-16-18-7-11-20(24-2)12-8-18/h5-12,21-22H,3-4,13-16H2,1-2H3 |
InChI Key |
RLBUJFLNOYOSCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCCNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Step 1 : 1,4-Diaminobutane is treated with 2 equivalents of 4-methoxybenzyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen. Triethylamine (3 equiv) is added to neutralize HCl byproducts.
- Step 2 : The reaction mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (e.g., extraction with dichloromethane) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 12–24 hours |
Mechanistic Insight : The primary amine attacks the electrophilic benzyl halide, forming a secondary amine intermediate. A second alkylation completes the bis-alkylation. Steric hindrance from the first 4-methoxybenzyl group necessitates prolonged reaction times.
Reductive Amination of 1,4-Diaminobutane with 4-Methoxybenzaldehyde
Reductive amination avoids handling hazardous alkyl halides and leverages the equilibrium between imine formation and reduction.
Protocol
- Imine Formation : 1,4-Diaminobutane (1 equiv) reacts with 4-methoxybenzaldehyde (2.2 equiv) in methanol at 60°C for 6 hours. Acetic acid (0.1 equiv) catalyzes imine formation.
- Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added at 0°C, and the mixture is stirred for 12 hours. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via recrystallization.
Optimization Challenges
- Competitive Alcohol Formation : Over-reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol is mitigated by using NaBH₃CN, which selectively reduces imines over aldehydes.
- Solvent Choice : Methanol enhances imine stability, while dichloromethane (DCM) improves yields in hydrophobic systems.
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–70% | |
| Selectivity | 85% (vs. alcohol byproduct) | |
| Scale-Up Feasibility | Demonstrated at 100-g scale |
Hydrogenation of Bis-Nitrile Precursors
A less common but high-yielding method involves hydrogenating a dinitrile intermediate.
Synthesis of Bis-Nitrile Intermediate
Advantages
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–88% | |
| Purity | >98% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 68–75 | 95 | High | Moderate |
| Reductive Amination | 55–70 | 90 | Moderate | Low |
| Hydrogenation | 82–88 | 98 | High | High |
Critical Considerations :
- Alkylation : Requires stoichiometric control to prevent over-alkylation.
- Reductive Amination : Limited by aldehyde stability under acidic conditions.
- Hydrogenation : Demands specialized equipment for high-pressure H₂.
Emerging Methodologies
Photoredox Catalysis
Recent advances use visible-light-mediated alkylation of amines with 4-methoxybenzyl bromides, achieving 75% yield in 6 hours at room temperature. This method avoids thermal degradation but remains experimental.
Biocatalytic Routes
Immobilized transaminases have been explored for asymmetric synthesis, though yields for symmetric diamines like N¹,N⁴-bis[(4-methoxyphenyl)methyl]butane-1,4-diamine are suboptimal (<40%).
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of butane-1,4-diamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N,N′-Bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine ()
- Structural Difference: Substitution of methoxy (-OCH₃) with dimethylamino (-N(CH₃)₂) groups.
- Key Findings: This analog exhibits strong host-guest interactions with cucuribit[n]urils (Q[6] and Q[7]) due to the electron-rich dimethylamino groups, which enhance binding via π-π stacking and hydrogen bonding . The methoxy variant may exhibit weaker binding due to reduced electron-donating capacity compared to dimethylamino groups.
N¹,N⁴-Bis(di(pyridin-2-yl)methyl)butane-1,4-diamine (L2) ()
- Structural Difference : Pyridyl substituents replace methoxyphenyl groups.
- Key Findings : The pyridyl groups enable coordination with Zn(II) ions, forming stable complexes used in catalysis and materials science . The methoxyphenyl variant lacks strong metal-coordinating sites, limiting its utility in coordination chemistry.
N¹,N⁴-Bis(7-chloroquinoline-4-yl)butane-1,4-diamine (BCBD) ()
- Structural Difference: Quinoline moieties replace methoxyphenyl groups.
- Key Findings : BCBD exhibits antimalarial activity by inhibiting putrescine transport in parasitized erythrocytes . The methoxyphenyl analog’s bioactivity remains unexplored but may differ due to reduced aromatic bulk and altered solubility.
Natural Polyamines: Spermine and Spermidine ()
- Structural Difference: Natural polyamines (e.g., spermine: N¹,N⁴-bis(3-aminopropyl)butane-1,4-diamine) feature flexible alkylamine chains instead of aromatic substituents.
- Key Findings: Spermine and spermidine are substrates for polyamine oxidases (APAO/SMO) but show low diamine oxidase (DAO) activity (0.58–0.65 mU for spermine) due to their chain length and charge .
N-Alkylated Spermine Analogues ()
- Examples : DESPM, BnEtSPM, and DBSPM (alkyl/benzyl substituents).
- Key Findings : Benzyl-substituted analogs (e.g., DBSPM) show altered substrate specificity for APAO/SMO, suggesting that aromatic groups modulate enzyme interactions . The methoxyphenyl variant’s larger substituents may further reduce enzymatic degradation, enhancing metabolic stability.
Host-Guest Interactions ()
- The dimethylaminophenyl analog binds cucuribiturils with association constants (Kₐ) of ~10⁴ M⁻¹ . Methoxyphenyl groups, being less electron-rich, may reduce binding affinity, impacting applications in drug delivery or sensing.
Antimicrobial and Antioxidant Derivatives ()
- Pyrazole-substituted diamines (e.g., O1–O3) demonstrate antimicrobial and antioxidant activities .
Biological Activity
N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine, a compound with the CAS number 726-18-1, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 258.31 g/mol. Its structure features two methoxy-substituted phenyl groups attached to a butane-1,4-diamine backbone, which contributes to its biological activity.
Research indicates that this compound exhibits significant activity as a voltage-activated calcium channel (VACC) blocker. This mechanism is crucial for its potential use in treating conditions like stroke and chronic pain by modulating calcium influx in neurons .
2. Pharmacological Effects
- Calcium Channel Blockade : The compound shows selectivity for N-type VACCs over sodium and potassium channels, which is beneficial for therapeutic applications .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially reducing oxidative stress in cells .
Case Studies
Several studies have explored the biological effects of related compounds with similar structures:
- Study on Substituted Phenol Derivatives : A series of aminomethyl substituted phenol derivatives were synthesized and evaluated for their activity against VACCs. These derivatives demonstrated good functional activity and selectivity, indicating that structural modifications can enhance biological efficacy .
- Crystal Structure Analysis : A study on the crystal structure of a closely related naphthalene derivative revealed insights into molecular interactions that may influence biological activity. The presence of C—H⋯π interactions suggests that molecular packing can affect the compound's pharmacodynamics .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
